2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,9-dihydropyrimido[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPJRUKSXXTQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(NC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3h Pyrimido 4,5 B Indol 4 9h One and Its Analogues
Classical Approaches to Pyrimido[4,5-B]indole Ring System Construction
Traditional methods for constructing the tricyclic pyrimido[4,5-b]indole system rely on the stepwise or convergent assembly of the fused pyrimidine (B1678525) and indole (B1671886) rings. These approaches often involve foundational reactions in heterocyclic chemistry.
Cyclization Reactions for Pyrimidine and Indole Annulation
The fusion of the pyrimidine ring onto a pre-existing indole core, or vice-versa, is a cornerstone of classical synthesis. Several named reactions are instrumental in this context.
Fischer Indole Synthesis: This venerable method produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of pyrimido[4,5-b]indoles, a suitably functionalized pyrimidine-containing hydrazine (B178648) could be condensed with a ketone or aldehyde to construct the fused indole ring. The reaction proceeds through a phenylhydrazone intermediate, which, after protonation, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a diimine that subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.org
Nenitzescu Indole Synthesis: This reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com An extension of this reaction involves using a cyclic enamine, such as a pyrimidine-2,4,6-triamine, which can react with 1,4-benzoquinone (B44022) in a single step to prepare 2,4-diamino-9H-pyrimido[4,5-b]indol-6-ols. acs.orgresearchgate.net The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org
Vilsmeier-Haack Cyclization: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a versatile tool for formylating electron-rich heterocycles, and it can also facilitate cyclization. nih.gov This approach has been used to prepare pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles via amination and subsequent cyclization. nih.gov A similar strategy can be envisioned for indole precursors.
A direct and facile method involves the annulation reaction between 2-chloroindole-3-carbaldehydes and guanidine (B92328) nitrate. nih.gov This reaction, conducted with a base like KOH in refluxing ethanol, provides a straightforward route to the 2-aminopyrimido[4,5-b]indole core. nih.gov
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of pyrimido[4,5-b]indole analogues.
One notable example is a three-component reaction for synthesizing pyrimido[4,5-b]quinolines (analogues where the indole's five-membered ring is replaced by a benzene (B151609) ring) from an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, often using a catalyst. nih.gov This highlights the general strategy of combining an amine, an aldehyde, and a 1,3-dicarbonyl compound. A mechanochemical approach, using a ball-mill, allows for a solvent-free and catalyst-free MCR between 6-aminouracil, aromatic aldehydes, and 1,3-diketones to achieve similar structures.
More directly related, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions. mdpi.com
Precursor Synthesis and Functionalization Pathways
The synthesis of the target heterocycle is critically dependent on the availability of appropriately functionalized precursors. A common strategy involves building the indole ring first, followed by the annulation of the pyrimidine ring.
A representative pathway begins with 1-fluoro-2-nitrobenzene, which reacts with ethyl 2-cyanoacetate to yield ethyl 2-cyano-2-(2-nitrophenyl)acetate. nih.gov The nitro group is then reduced (e.g., with zinc and acetic acid) which triggers a cyclization to form an ethyl 2-amino-1H-indole carboxylate intermediate. This functionalized indole is a versatile precursor that can be cyclized with reagents like formamide (B127407) or guanidine to construct the fused 2-amino-4-oxo-pyrimido[4,5-b]indole system. nih.govresearchgate.net
Alternatively, starting with a functionalized pyrimidine is also a viable route. A precursor such as 2-amino-6-hydrazinylpyrimidin-4(3H)-one contains the necessary functionalities to construct the indole ring via a Fischer-type synthesis by reacting it with a suitable ketone or aldehyde under acidic conditions. wikipedia.org
Innovations in Synthetic Routes
Modern synthetic chemistry seeks to improve upon classical methods by enhancing reaction speed, yield, and environmental compatibility. Innovations in this area include the use of microwave irradiation and the development of metal-free reaction pathways.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. This technology has been successfully applied to the synthesis of various heterocyclic systems, including indole-containing structures. nih.gov The synthesis of pyrimido[4,5-b]quinoline derivatives, for example, can be achieved through microwave-assisted intramolecular cyclization of N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes. nih.gov This approach offers operational simplicity and enhanced safety for rapid synthesis. nih.gov MCRs to build the pyrimido[4,5-b]quinoline core can also be accelerated using microwave irradiation. nih.gov
Transition-Metal-Free Synthetic Approaches
The avoidance of transition metals is a key goal in green chemistry, as it reduces cost and eliminates concerns about toxic metal contamination in the final products. A notable transition-metal-free approach is the four-component synthesis of 2-aryl-9H-pyrimido[4,5-b]indoles. mdpi.com
This method combines an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide in a one-pot reaction promoted by iodine and sodium iodate (B108269) in 1,2-dichlorobenzene (B45396) at 150 °C. mdpi.com The reaction proceeds via a [4+2] annulation, forming four C-N bonds in a single operation without the need for a metal catalyst. mdpi.com This strategy is tolerant of a wide range of functional groups on both the indole and aromatic aldehyde precursors. mdpi.com
The table below details the results from a study on this transition-metal-free, four-component synthesis, showcasing the scope and efficiency of the methodology. mdpi.com
| Product | Aryl Aldehyde Substituent | Indole Substituent | Yield (%) |
|---|---|---|---|
| 3ab | 4-CH₃ | H | 76 |
| 3ad | 4-OCH₃ | H | 74 |
| 3af | 4-F | H | 74 |
| 3ag | 4-Cl | H | 71 |
| 3ah | 4-Br | H | 66 |
| 3ai | 4-CF₃ | H | 78 |
| 3an | 3-OCH₃ | H | 91 |
| 3ao | 3-OCF₃ | H | 71 |
| 3ar | 3-Br | H | 60 |
| 3ca | H | 5-Cl | 96 |
| 3ea | H | 6-CH₃ | 71 |
| 3la | H | 8-Cl | 77 |
Regioselective and Stereoselective Synthesis of Derivatized Pyrimido[4,5-B]indoles
Regio- and stereoselectivity are paramount in the synthesis of complex molecules to ensure the correct spatial arrangement of functional groups, which is often critical for biological activity.
Achieving regioselective control over the introduction of substituents at the C2 and C4 positions of the pyrimido[4,5-b]indole core is essential for structure-activity relationship (SAR) studies. The distinct reactivity of the 2-amino and 4-oxo functionalities allows for their selective modification.
A common and effective strategy for introducing diversity at the C4 position begins with the corresponding 4-oxo (or its tautomeric 4-hydroxy) precursor. This oxo group can be converted into a more reactive leaving group, typically a chloro group, by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃). This 4-chloro intermediate is then susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of amine-based substituents. This method provides a reliable pathway to N⁴-substituted pyrimido[4,5-b]indoles. nih.gov
For modifications involving the 2-amino group, synthetic strategies often begin with precursors that already contain the desired amino functionality. One such approach involves the annulation reaction between a 2-chloroindole-3-carbaldehyde and guanidine nitrate. nih.gov This method directly installs the 2-amino group onto the pyrimidine ring during its formation. By using appropriately substituted guanidines, this reaction can be adapted to introduce N²-alkyl or N²-aryl groups.
To prevent undesired reactions at the 2-amino position while modifying the C4 position, a protection strategy can be employed. The 2-amino group can be protected with a suitable protecting group, such as a pivaloyl group. Following protection, the 4-oxo group can be chlorinated and subsequently displaced by a nucleophile. A final deprotection step then reveals the desired 2-amino-4-substituted product. nih.gov This sequence ensures precise control over the regiochemistry of the substitutions.
A synthetic scheme illustrating this control is presented below:
| Step | Reactant(s) | Reagent(s) | Product | Description | Reference |
| 1 | 2-Amino-4-oxo-pyrimido[4,5-b]indole | Pivaloyl chloride | 2-(Pivaloylamino)-4-oxo derivative | Protection of the 2-amino group. | nih.gov |
| 2 | 2-(Pivaloylamino)-4-oxo derivative | POCl₃ | 4-Chloro-2-(pivaloylamino) derivative | Chlorination of the 4-oxo position. | nih.gov |
| 3 | 4-Chloro-2-(pivaloylamino) derivative | Arylamine (e.g., 4-methoxy-N-methylaniline) | N⁴-Aryl-2-(pivaloylamino) derivative | Nucleophilic displacement of the 4-chloro group. | nih.gov |
| 4 | N⁴-Aryl-2-(pivaloylamino) derivative | Deprotection agent | N⁴-Aryl-2-amino-pyrimido[4,5-b]indole | Removal of the pivaloyl protecting group. | nih.gov |
The development of enantiopure pyrimido[4,5-b]indole derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer (the eutomer). The synthesis of such compounds can be achieved by introducing chirality either in the substituents attached to the core scaffold or within the scaffold itself.
A prominent strategy involves attaching a chiral side chain to the pyrimido[4,5-b]indole core, often at the C4 position. For instance, derivatives bearing a chiral piperidine (B6355638) ring attached via the 4-amino group have been synthesized and evaluated as kinase inhibitors. nih.gov In these cases, the synthesis may start from a racemic or enantiopure piperidine precursor. If a racemic mixture is used, the resulting diastereomers or enantiomers can be separated using chiral chromatography. Subsequent biological evaluation allows for the identification of the eutomer. Research has shown that identifying the correct stereoconfiguration can substantially enhance biological potency. nih.gov For example, specific (R)-enantiomers of certain piperidine-substituted pyrimido[4,5-b]indoles have demonstrated significantly higher inhibitory activity against GSK-3β compared to their (S)-counterparts. nih.gov
| Compound | Configuration | Target | IC₅₀ (nM) | Reference |
| (R)-2 | R | GSK-3β | 480 | nih.gov |
| (R)-28 | R | GSK-3β | 360 | nih.gov |
Another approach to creating enantiopure derivatives focuses on introducing chirality into the core indole structure. While not demonstrated directly on the final tricyclic system, the asymmetric synthesis of indolines through the catalytic enantioselective reduction of 3H-indoles represents a key enabling methodology. organic-chemistry.org Chiral Brønsted acids can catalyze the transfer hydrogenation of indole derivatives, producing optically active indolines with high enantioselectivity. organic-chemistry.org These chiral building blocks could then be elaborated into enantiopure pyrimido[4,5-b]indole systems.
Strategies for Chemical Library Generation and Diversity-Oriented Synthesis
The creation of chemical libraries of pyrimido[4,5-b]indole analogues is a powerful tool for drug discovery, enabling the high-throughput screening of many structurally related compounds to identify new biological activities. Diversity-oriented synthesis (DOS) is a strategy used to generate collections of structurally diverse small molecules, covering a larger area of chemical space than libraries focused on a single scaffold. cam.ac.ukmdpi.com
Multi-component reactions (MCRs) are particularly well-suited for generating chemical libraries efficiently. mdpi.comresearchgate.net These one-pot reactions combine three or more starting materials to form a complex product, where the diversity of the product is directly related to the variety of starting materials used. A four-component reaction has been developed for the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide. mdpi.com This method demonstrates good functional group tolerance and a wide substrate scope, making it an ideal platform for generating a library of derivatives with diverse substitutions on both the indole and the C2-phenyl rings. mdpi.comresearchgate.net
The general scheme for such a multi-component reaction allows for systematic variation of the inputs:
| Component 1 (Indole) | Component 2 (Aldehyde) | Component 3 (N source) | Resulting Scaffold | Diversity Points | Reference |
| Substituted Indole-3-carboxaldehydes | Substituted Benzaldehydes | Ammonium Iodide | 2,x-Disubstituted-9H-pyrimido[4,5-b]indoles | Substituents on the indole core and the C2-aryl group | mdpi.com |
Divergent synthesis is another key strategy for library generation. This approach starts from a common intermediate that is systematically treated with different reagents to produce a wide range of final products. For indole-based libraries, a common scaffold can be synthesized and then subjected to various reactions to introduce skeletal diversity and functional group variety. mdpi.com This strategy, applied to the pyrimido[4,5-b]indole core, would involve preparing a versatile intermediate, such as a 2-amino-4-chloro-pyrimido[4,5-b]indole, and then reacting it with diverse libraries of nucleophiles (amines, alcohols, thiols) to rapidly generate a large and diverse final compound library.
Pharmacological and Biological Activity Profiling of Pyrimido 4,5 B Indoles
Anticancer and Antiproliferative Activities
Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have shown significant promise as anticancer agents, operating through various mechanisms to inhibit cancer cell growth and proliferation.
Microtubule Targeting and Tubulin Polymerization Inhibition
A key strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. Certain pyrimido[4,5-b]indole derivatives have been identified as potent microtubule depolymerizing agents that interact with the colchicine (B1669291) binding site on tubulin.
One study designed a series of pyrimido[4,5-b]indoles with varied substituents at the 2-, 4-, and 5-positions to identify key structural features for microtubule depolymerizing activity. researchgate.net Compounds 2 and 6 from this series demonstrated two-digit nanomolar potency against several cancer cell lines and depolymerized microtubules at levels comparable to the lead compound 1 . researchgate.net These compounds were also effective in cells expressing P-glycoprotein or the βIII isotype of tubulin, which are common mechanisms of clinical drug resistance to microtubule-targeting drugs. researchgate.net The inhibitory effects of these compounds on tubulin assembly and colchicine binding are detailed in the table below. researchgate.net
| Compound | Inhibition of Tubulin Assembly (IC50, µM) | Inhibition of Colchicine Binding (%) |
|---|---|---|
| Compound 2 | 2.1 | 62 |
| Compound 3 | 3.2 | 71 |
| Compound 6 | 3.1 | 65 |
| Compound 8 | 3.2 | 68 |
Bromodomain and Extra-Terminal (BET) Protein Inhibition
Bromodomain and extra-terminal (BET) proteins are epigenetic "readers" that regulate gene expression and have been implicated in various cancers. The 9H-pyrimido[4,5-b]indole core has been successfully utilized to develop potent and orally bioavailable BET inhibitors.
By incorporating an indole (B1671886) or a quinoline (B57606) moiety into the scaffold, researchers identified a series of small molecules with high binding affinities to BET proteins. nih.gov One standout compound, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (compound 31 ), demonstrated excellent microsomal stability and oral pharmacokinetics. nih.gov It showed low nanomolar potency in inhibiting cell growth in acute leukemia cell lines and achieved significant antitumor activity in xenograft models of leukemia and triple-negative breast cancer. nih.gov A co-crystal structure of this compound with the second bromodomain (BD2) of BRD4 provided a structural basis for its high binding affinity. nih.gov
| Compound | Target | Binding Affinity (IC50, nM) | Cell Line | Cell Growth Inhibition (IC50, nM) |
|---|---|---|---|---|
| Compound 31 | BRD4 BD1 | 35 | MV4;11 (Leukemia) | 18 |
| BRD4 BD2 | 16 |
In Vitro Cell Growth Inhibition across Various Cancer Cell Lines
The anticancer potential of pyrimido[4,5-b]indole derivatives has been confirmed through their cytotoxic activity against a broad spectrum of human cancer cell lines.
A series of novel 2,4-diaminopyrimido[4,5-b]indol-6-ols were synthesized and evaluated against four human cancer cell lines, showing activities comparable to the established anticancer agents ellipticine (B1684216) and cisplatin. nih.gov Furthermore, microtubule-targeting derivatives demonstrated potent, two-digit nanomolar growth inhibition against melanoma, ovarian, and cervical cancer cell lines. researchgate.net BET inhibitors based on this scaffold also showed low nanomolar potency against leukemia cell lines. nih.gov
| Compound Class | Compound Example | Cancer Cell Line | Cell Type | Growth Inhibition (IC50) |
|---|---|---|---|---|
| Microtubule Depolymerizers | Compound 2 | MDA-MB-435 | Melanoma | 19.8 nM |
| HeLa | Cervical Cancer | 25.3 nM | ||
| Compound 6 | SK-OV-3 | Ovarian Cancer | 18.1 nM | |
| BET Inhibitors | Compound 31 | MV4;11 | Leukemia | 18 nM |
| MOLM-13 | Leukemia | 27 nM |
Enzymatic Inhibition and Kinase Activity Modulation
Beyond direct cytotoxicity, pyrimido[4,5-b]indoles are potent modulators of key enzymes, particularly protein kinases, which are critical regulators of cellular signaling and are often dysregulated in disease.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its aberrant activity is linked to neurodegenerative conditions like Alzheimer's disease. The 9H-pyrimido[4,5-b]indole scaffold has served as a template for a novel class of GSK-3β inhibitors.
Starting from an initial lead compound, a series of amide-based derivatives were prepared to improve metabolic stability while maintaining potent inhibitory activity. mdpi.comnih.gov Researchers discovered that the stereochemistry at a specific chiral center had a substantial influence on activity, with the (R)-enantiomers consistently showing nanomolar inhibition of GSK-3β, while the (S)-enantiomers were significantly less active. mdpi.com The most potent compounds from this work, (R)-2 and (R)-28, exhibited IC50 values of 480 nM and 360 nM, respectively, along with improved metabolic stability and neuroprotective properties. nih.gov
| Compound | Target | Inhibition (IC50) |
|---|---|---|
| (R)-2 | GSK-3β | 480 nM |
| (R)-28 | GSK-3β | 360 nM |
Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2) Inhibition
Checkpoint kinases 1 and 2 are critical components of the DNA damage response pathway, and their inhibition is a therapeutic strategy to sensitize cancer cells to chemotherapy. Based on a review of the available scientific literature, there are no significant research findings detailing the specific activity of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one or its close derivatives as direct inhibitors of Chk1 or Chk2. While the pyrimido[4,5-b]indole scaffold is a versatile kinase inhibitor, current research has focused on other kinase targets.
Tyrosine Kinase Inhibition Pathways
Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways involved in cell growth, differentiation, and metabolism. science.gov Aberrant activation of these kinases is a known driver of tumorigenesis in various cancers. science.gov
Recent research has led to the discovery of 9H-pyrimido[4,5-b]indole derivatives that function as dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA). science.gov Both RET and TRKA are RTKs whose abnormal signaling is implicated in cancers of the lung, thyroid, and pancreas, among others. science.gov These dual-inhibitor compounds have demonstrated the ability to decrease the phosphorylation of both RET and TRKA, leading to a G1 cell cycle arrest and a significant reduction in the viability of cancer cells characterized by aberrant RET or TRK activity. science.gov This dual-activity profile is significant as it may address more diverse patient populations and potentially overcome resistance mechanisms that arise from treatment with highly selective single-target inhibitors. science.gov
| Target Kinase | Biological Effect | Therapeutic Implication | Reference |
|---|---|---|---|
| RET (Rearranged during transfection) | Inhibition of phosphorylation, G1 cell cycle arrest, decreased cell viability | Treatment of cancers with aberrant RET signaling (e.g., lung, thyroid) | science.gov |
| TRKA (Tropomyosin receptor kinase A) | Inhibition of phosphorylation, decreased cell viability | Treatment of cancers with NTRK fusions | science.gov |
Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1) Inhibition and Immunometabolism Modulation
The pyrimido[4,5-b]indole scaffold is a key feature of novel inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1). google.com PDHK1 is a critical enzyme in cellular metabolism, particularly in the context of cancer and immune cell function. google.com By phosphorylating and inactivating the pyruvate dehydrogenase complex, PDHK1 promotes a shift towards glycolysis even in the presence of oxygen (the Warburg effect), a metabolic hallmark of many cancer cells. google.com
Inhibitors based on the pyrimido[4,5-b]indole structure are being developed for the treatment of diseases that respond to PDHK1 inhibition and the modulation of immunometabolism. google.com This includes applications in oncology and autoimmune or inflammatory disorders. google.com The activation and differentiation of immune cells are tightly linked with metabolic reprogramming. google.com Notably, PDHK1 plays a crucial role in macrophage polarization, as it is required for the generation and activation of pro-inflammatory M1 macrophages. google.com Therefore, inhibition of PDHK1 by pyrimido[4,5-b]indole derivatives can modulate immune responses, representing a promising therapeutic strategy. google.com
Casein Kinase 1 Delta/Epsilon (CK1δ/ε) and Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition
In the exploration of kinase inhibition profiles, 9H-pyrimido[4,5-b]indol-4-amine derivatives have demonstrated notable activity against the serine/threonine kinases Casein Kinase 1 delta/epsilon (CK1δ/ε) and Dual-specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A). These kinases are members of the CMGC kinase family and are implicated in a wide range of cellular regulation processes.
Research comparing isomeric forms found that pyrimido[4,5-b]indol-4-amines exhibit micromolar range IC₅₀ values against both CK1δ/ε and DYRK1A. The inhibitory activity of these compounds was found to be largely independent of the substitution pattern on the benzene (B151609) portion of the indole ring. This suggests that the core pyrimido[4,5-b]indole structure is a key determinant of this specific kinase inhibitory activity.
| Target Kinase | IC₅₀ (μM) |
|---|---|
| CK1δ/ε | 3.0 |
| DYRK1A | 2.5 |
Immunomodulatory Functions
While extensive research has identified the isomeric pyrimido[5,4-b]indoles as potent Toll-like Receptor 4 (TLR4) agonists, there is currently no publicly available scientific literature demonstrating this specific activity for the pyrimido[4,5-b]indole scaffold. The immunomodulatory functions of the pyrimido[4,5-b]indole class appear to be mediated through different pathways.
Toll-like Receptor 4 (TLR4) Agonism and Immune Response Elicitation
No publicly available scientific data was found to confirm that compounds with a this compound core structure act as agonists for Toll-like Receptor 4 (TLR4) to elicit an immune response.
Modulation of Macrophage Polarization and B Cell Proliferation Pathways
Pyrimido[4,5-b]indole derivatives modulate immune cell function, including macrophage polarization and B cell activity, primarily through their effects on metabolic pathways. As inhibitors of PDHK1, these compounds can influence the metabolic programming that dictates immune cell fate and function. google.com PDHK1 is essential for the generation of pro-inflammatory M1 macrophages; therefore, its inhibition by pyrimido[4,5-b]indoles can shift the balance of macrophage polarization. google.com
Furthermore, metabolic reprogramming is a requirement for B cell proliferation and antibody production. nih.gov The PDHK inhibitor dichloroacetate (B87207) (DCA) has been shown to suppress B cell proliferation and the secretion of antibodies. nih.gov This suggests that pyrimido[4,5-b]indole derivatives, acting as PDHK inhibitors, could be beneficial in autoimmune diseases where B cell targeting is a therapeutic strategy. nih.gov Additionally, specific 9H-pyrimido[4,5-b]indole derivatives have been developed as dual inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) and Proviral integration site for Moloney murine leukemia virus 1 (PIM1). acs.org IRAK4 is a key enzyme in the Toll-like receptor (TLR)/MYD88 signaling pathway, and its activation promotes B-cell proliferation in the context of lymphoid malignancies. acs.org By inhibiting this pathway, these compounds can effectively block B-cell proliferation. acs.org
Hematopoietic Stem Cell Expansion Potential
A significant area of research for pyrimido[4,5-b]indole derivatives has been in the ex vivo expansion of hematopoietic stem cells (HSCs). HSCs from sources like umbilical cord blood are a valuable resource for transplantation, but the low number of cells in a single unit limits their use. google.com Small molecules that can expand HSCs while preserving their long-term repopulating ability are of great therapeutic interest. google.com
The pyrimido[4,5-b]indole derivative UM171 has been identified as a potent agonist of human HSC self-renewal. google.com It stimulates the expansion of cord blood cells that can reconstitute human hematopoiesis in immunocompromised mice for at least six months. google.com Mechanistically, UM171's action is distinct from other HSC expansion agents like SR1, which is an aryl hydrocarbon receptor (AhR) antagonist. researchgate.net UM171 does not suppress the AhR pathway. google.com Instead, its mechanism involves the modulation of the MYC protein, a key regulator of cell cycle, metabolism, and self-renewal. acs.org UM171 treatment leads to a reduction in MYC activity, which helps to limit cellular stress and preserve the regenerative capacity of HSCs during culture. acs.org This effect is mediated by the adaptor protein KBTBD4, which facilitates the degradation of MYC. acs.org Further studies have shown that UM171 also activates non-canonical Wnt signaling pathways, which are critical for stem cell self-renewal. In studies with peripheral blood from lymphoma patients, UM171 treatment led to a significant increase in the numbers of long-term HSCs (LT-HSCs), achieving up to a 138-fold expansion in patients who mobilize HSCs poorly.
| Cell Population | Effect of UM171 Treatment | Fold Increase (vs. initial cells) | Reference |
|---|---|---|---|
| CD34⁺CD38⁻ cells | Increased proportion | N/A | |
| LT-HSCs (CD34⁺CD38⁻CD45RA⁻CD90⁺) | Increased proportion and absolute number | 85.08 | |
| LT-HSCs (Poorly Mobilizing Patients) | Increased proportion and absolute number | 138.57 |
Elucidation of Structure Activity Relationships Sar
Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity
The potency and selectivity of pyrimido[4,5-b]indole derivatives can be finely tuned by introducing various substituents at different positions on the tricyclic core. Research has focused on modifying the indole (B1671886) moiety, the pyrimidine (B1678525) ring, and the side chains attached to the core structure to probe their roles in biological activity. nih.gov
The indole portion of the pyrimido[4,5-b]indole scaffold offers several positions for substitution, allowing for the modulation of electronic properties and hydrophobicity. nih.gov Studies on related pyrimido[5,4-b]indoles have shown that substitutions on the benzo ring of the indole scaffold can significantly influence activity. nih.gov
For instance, in a series of pyrimido[4,5-b]indoles designed as microtubule depolymerizers, substitution at the 5-position of the indole ring with either a methyl (5-Me) or a chloro (5-Cl) group was found to be detrimental to the compound's activity. nih.gov This suggests that this position may be involved in critical steric or electronic interactions with the target protein, and bulky substituents are not well-tolerated.
In a related pyrimido[5,4-b]indole series targeting Toll-like receptor 4 (TLR4), substitution at the C8 position with large, non-hydrogen bonding groups like bromo or iodo resulted in an enhancement of activity. Conversely, introducing hydrogen-bonding groups such as amino, cyano, or carboxamido at the same position led to a significant loss of activity. nih.gov This highlights the importance of hydrophobic interactions in this region of the molecule for TLR4 binding. nih.gov
Table 1: Effect of Substituents on the Indole Moiety
| Scaffold | Position | Substituent | Effect on Activity | Target |
|---|---|---|---|---|
| Pyrimido[4,5-b]indole | 5 | -Me, -Cl | Detrimental | Microtubules |
| Pyrimido[5,4-b]indole | 8 | -Br, -I | Enhancement | TLR4 |
| Pyrimido[5,4-b]indole | 8 | -NH2, -CN | Significant Loss | TLR4 |
The pyrimidine ring is a key component of the scaffold, and substitutions on this ring have a profound impact on biological potency. The 2-position of the pyrimidine ring, in particular, has been identified as crucial for the activity of certain pyrimido[4,5-b]indole derivatives. nih.gov
In studies of microtubule depolymerizing agents, the parent compound featured a 2-amino (2-NH2) group. To evaluate the importance of this group, analogs were synthesized with a 2-methyl (2-Me) group and a simple hydrogen (2-H). The results indicated that the compound with the 2-Me group was as potent as the 2-NH2 analog. Both of these were significantly more potent than the 2-H analog, demonstrating that substitution at the 2-position with either a methyl or an amino group is important for activity. nih.gov
Table 2: Effect of Substituents on the Pyrimidine Ring
| Scaffold | Position | Substituent | Relative Potency | Target |
|---|---|---|---|---|
| Pyrimido[4,5-b]indole | 2 | -NH2 | Potent | Microtubules |
| Pyrimido[4,5-b]indole | 2 | -Me | Potent | Microtubules |
| Pyrimido[4,5-b]indole | 2 | -H | Less Potent | Microtubules |
Side chains and linkers attached to the pyrimido[4,5-b]indole core play a critical role in orienting the molecule within the target's binding site and establishing key interactions. The N4-position is a common point of attachment for such side chains. nih.gov
For microtubule-targeting pyrimido[4,5-b]indoles, an N4-aryl group was found to be a key feature. The presence of an N-methyl group on the linker restricts the conformation and positions the attached phenyl group in a specific orientation. Further modifications to this N4-aryl moiety showed that replacing a 4'-methoxy (4'-OMe) group with a 4'-thiomethyl (4'-SMe) group resulted in decreased activity, suggesting a possible role for hydrogen bonding or a size limitation at this position within the tubulin binding site. nih.gov
To further probe the importance of conformation, a rigid linker was introduced by incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety. This conformational restriction, which eliminates rotation around a key bond, only marginally decreased potency, indicating that a more rigid structure is well-tolerated and maintains the necessary orientation of the phenyl group for activity. nih.gov
Studies on the related pyrimido[5,4-b]indole scaffold also emphasize the necessity of a hydrophobic moiety in the side chain region for biological activity. acs.org
Table 3: Effect of Side Chain and Linker Modifications
| Scaffold | Position | Modification | Effect on Activity | Target |
|---|---|---|---|---|
| Pyrimido[4,5-b]indole | N4-Aryl | 4'-OMe to 4'-SMe | Decreased | Microtubules |
| Pyrimido[4,5-b]indole | N4-Linker | Conformationally restricted (tetrahydroquinoline) | Maintained | Microtubules |
| Pyrimido[5,4-b]indole | Side Chain | Introduction of hydrophobic moiety | Required for activity | TLR4 |
Stereochemical Requirements for Optimal Biological Activity
Stereochemistry often has a crucial impact on a drug's action, as it can affect target binding, metabolism, and distribution. unimi.it The majority of natural products are chiral and are typically biosynthesized in an enantiomerically pure form. unimi.it This principle extends to synthetic compounds, where different stereoisomers can exhibit vastly different biological activities. unimi.itnih.gov
For derivatives of the pyrimido[4,5-b]indole scaffold, stereochemistry can become a critical factor, particularly when chiral centers are introduced in the side chains or when conformational restriction leads to atropisomerism. For example, in the case of nature-inspired 3-Br-acivicin, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. This suggests that stereochemistry can be vital for recognition by transport systems that mediate a compound's entry into cells. unimi.it
While specific stereochemical studies on the parent 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one are not extensively detailed, the principles of stereospecificity are highly relevant for its derivatives. The design of conformationally restricted analogs, such as those incorporating a tetrahydroquinoline moiety, inherently brings stereochemical considerations to the forefront. nih.gov The specific spatial arrangement of substituents dictated by the stereochemistry is essential for achieving the optimal fit and interaction with the biological target.
Correlation between Molecular Features and Target Protein Binding Affinities
Ultimately, the biological activity of a compound is determined by its ability to bind to a target protein and modulate its function. Molecular modeling and docking studies are invaluable tools for visualizing these interactions at an atomic level and explaining observed SAR trends. nih.gov
For pyrimido[4,5-b]indole derivatives acting as microtubule depolymerizers, docking studies have shown that they bind to the colchicine (B1669291) site of tubulin. nih.gov The tricyclic pyrimido[4,5-b]indole scaffold forms hydrophobic interactions with a range of amino acid residues, including Alaα180, Valα181, Leuβ248, Asnβ258, Metβ259, Thrβ314, and Lysβ352. The N4-aryl moiety extends into another hydrophobic pocket, interacting with residues such as Cysβ241, Alaβ250, Leuβ255, and Alaβ316. nih.gov
These models explain the SAR data effectively. For instance, the N4-methyl group fits into a hydrophobic pocket lined by Leuβ248 and Alaβ354, explaining its role in activity. nih.gov The detrimental effect of bulky substituents at the 5-position of the indole ring can be rationalized by steric clashes within the binding site.
Similarly, for the related pyrimido[5,4-b]indole scaffold targeting the TLR4/MD-2 complex, computational analysis suggests that the improved potency of C8-aryl derivatives may be the result of additional favorable binding interactions at the protein-protein interface. nih.gov This correlation between specific molecular features and binding affinity is the cornerstone of rational drug design, allowing for the targeted synthesis of more effective molecules.
Molecular Mechanisms of Action
Identification and Characterization of Specific Binding Sites
The efficacy of pyrimido[4,5-b]indole derivatives is rooted in their ability to specifically bind to well-defined pockets on target proteins, including tubulin, bromodomains, and protein kinases.
Interactions within the Colchicine (B1669291) Site of Tubulin
Derivatives of the pyrimido[4,5-b]indole scaffold have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. These compounds typically act by binding to the colchicine binding site located at the interface between α- and β-tubulin subunits. nih.gov The indole (B1671886) moiety of the scaffold plays a pivotal role in this interaction. mdpi.com X-ray crystallography studies of related indole derivatives have shown that the indole nitrogen is crucial for establishing water-bridged hydrogen bonds with tubulin residues such as αN101, αT179, and βL246. nih.gov
Furthermore, molecular modeling of similar pyrimidine-based inhibitors suggests that the core structure engages in hydrophobic interactions with key residues within the colchicine pocket, including Cys241, Leu248, and Ala250. nih.gov By occupying this site, these compounds disrupt the curved-to-straight conformational change required for tubulin dimers to assemble into microtubules, thereby inducing microtubule depolymerization and arresting cells in the G2/M phase of the cell cycle. nih.gov
Engagement with BET Bromodomains
The 9H-pyrimido[4,5-b]indole core structure has been successfully engineered to create potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones. nih.govwipo.int These inhibitors function by competing with acetylated histones for the acetyl-lysine (Ac-K) binding pocket in the two tandem bromodomains (BD1 and BD2) of BET proteins like BRD4. nih.govnih.gov
The determination of a co-crystal structure of a 9H-pyrimido[4,5-b]indole derivative with the second bromodomain of BRD4 (BRD4 BD2) has provided a detailed structural basis for its high binding affinity. nih.gov The tricyclic core fits within the hydrophobic Ac-K binding pocket, and specific substitutions on the scaffold can be tailored to form additional interactions with surrounding residues, such as the conserved WPF (Trp-Pro-Phe) shelf, enhancing both potency and selectivity. nih.govnih.gov This competitive binding displaces BET proteins from chromatin, leading to the downregulation of key oncogenes like MYC.
Binding Modes within Kinase Active Sites (e.g., GSK-3β)
A significant area of research for 9H-pyrimido[4,5-b]indole derivatives has been the inhibition of protein kinases, particularly Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases. nih.govnih.gov These compounds act as ATP-competitive inhibitors, occupying the adenosine (B11128) triphosphate (ATP) binding site of the kinase. nih.gov
Molecular dynamics simulations have elucidated the putative binding modes of these inhibitors. nih.govresearchgate.net Key interactions typically include:
Hydrogen Bonding: The pyrimidine (B1678525) portion of the scaffold forms crucial hydrogen bonds with the kinase hinge region, notably with the backbone nitrogen and/or oxygen of residues like Val135. researchgate.net
Hydrophobic and van der Waals Interactions: The indole ring and its substituents occupy hydrophobic pockets within the active site. The proton at the 2-position of the pyrimidine ring can come into close proximity with the side chain of Tyr134. researchgate.net
Polar Interactions: The carbonyl oxygen of substituted derivatives can point towards polar residues such as Asp200 and Lys85. researchgate.net
Notably, the inhibitory activity of these compounds against GSK-3β is often highly stereospecific. For several derivatives, the (R)-enantiomer is significantly more potent than the (S)-counterpart, as the latter's conformation can lead to steric clashes with residues like Val70 and prevent optimal engagement with lipophilic pockets. nih.govresearchgate.net
Biochemical Pathways and Cellular Signaling Cascade Modulation
By engaging with these diverse molecular targets, 9H-pyrimido[4,5-b]indole derivatives modulate a variety of downstream biochemical pathways and cellular signaling cascades.
Inhibition of kinases such as GSK-3β, Rearranged during transfection (RET), and Tropomyosin receptor kinase A (TRKA) directly impacts phosphorylation-dependent signaling. nih.govnih.gov For instance, inhibiting GSK-3β can reduce the autophosphorylation of the kinase itself and may interfere with pathological processes like the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.govacs.org Dual inhibition of the receptor tyrosine kinases RET and TRKA by certain pyrimido[4,5-b]indole derivatives leads to a reduction in their autophosphorylation. nih.gov This blockade of RET and TRK signaling can induce a G1 phase cell cycle arrest and a subsequent loss of cell viability in cancer cells that depend on these pathways for growth and survival. nih.gov
As BET bromodomain inhibitors, these compounds have profound effects on gene transcription. By displacing BRD4 from chromatin, they suppress the expression of critical oncogenes and inflammatory genes. This mechanism underlies their antitumor activity in models of leukemia and breast cancer. nih.gov
Furthermore, derivatives of the isomeric pyrimido[5,4-b]indole scaffold have been shown to act as selective ligands for Toll-like receptor 4 (TLR4), modulating innate immune responses. semanticscholar.org This activity leads to the differential production of cytokines and chemokines, such as IL-6 and IP-10, indicating an ability to skew immune signaling towards specific pathways. semanticscholar.org
Enzymatic Inhibition Kinetics and Allosteric Modulation Studies
The inhibitory potency of 9H-pyrimido[4,5-b]indole derivatives, particularly as kinase inhibitors, has been extensively quantified. The primary mechanism of action for kinase inhibition is competitive with respect to ATP, which is strongly supported by molecular modeling studies showing the compounds binding directly within the ATP active site. nih.govresearchgate.net
The potency is often measured by the half-maximal inhibitory concentration (IC₅₀), with many optimized derivatives exhibiting activity in the nanomolar range. For example, extensive structure-activity relationship (SAR) studies on GSK-3β inhibitors have yielded highly potent compounds. nih.gov The stereochemistry and substitutions on the pyrimido-indole core dramatically influence this potency.
| Compound | Stereochemistry | IC₅₀ (nM) |
|---|---|---|
| (R)-2 | R | 480 |
| (S)-2 | S | ≥10,000 |
| (R)-28 | R | 360 |
While the primary mechanism is competitive inhibition, there is currently no direct evidence from the reviewed literature to suggest that these compounds act as allosteric modulators for these specific targets. Further detailed kinetic studies would be required to definitively characterize the inhibition type (e.g., competitive, non-competitive, uncompetitive) and determine key kinetic constants such as the inhibitor constant (Kᵢ).
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking simulations have been instrumental in elucidating the binding modes of pyrimido[4,5-b]indole derivatives with various protein targets, thereby guiding the rational design of more potent and selective inhibitors.
One area of investigation has been the inhibition of bacterial DNA gyrase. nih.gov A novel series of amide-linked pyrimido[4,5-b]indol-8-amine inhibitors of bacterial type II topoisomerases were identified, showing high potency against gram-positive bacteria and mycobacteria. nih.gov
In the realm of cancer therapy, derivatives of 9H-pyrimido[4,5-b]indole have been identified as dual inhibitors of RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) kinases. nih.govresearchgate.netnih.gov Molecular modeling was employed to identify the tricyclic pyrimido[4,5-b]indole system as a novel warhead. Docking studies of this warhead into a RET DFG-out homology model revealed interactions with Ala108 at the hinge region. nih.gov This structural insight allowed for a design strategy that involved modifying positions predicted to interact with the solvent front and a back pocket to optimize RET binding. nih.gov
Furthermore, pyrimido[5,4-b]indoles have been investigated as selective agonists for Toll-like receptor 4 (TLR4). Computational analysis suggested that the improved potency of certain C8-aryl derivatives is due to additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.gov
The table below summarizes key findings from molecular docking studies of pyrimido[4,5-B]indole derivatives.
| Target Protein | Key Interacting Residues | Derivative Series | Key Findings |
| RET Kinase | Ala108 (hinge region) | 9H-pyrimido[4,5-b]indoles | The tricyclic core acts as a novel warhead, with substitutions at the solvent and back pocket regions optimizing binding. nih.gov |
| TLR4/MD-2 Complex | Interface of the complex | Pyrimido[5,4-b]indoles | C8-aryl substitutions enhance potency through additional binding interactions. nih.gov |
| MDM2 | Not specified | Pyrimido-indole-oxadiazole hybrids | Used as a tool to predict binding modes and guide the synthesis of potential inhibitors. tandfonline.comnih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
To complement the static view provided by molecular docking, molecular dynamics (MD) simulations have been employed to assess the conformational stability and dynamics of pyrimido[4,5-b]indole derivatives within their target binding sites.
In a study of novel hybrid structures of pyrimido-indole-oxadiazole as potential MDM2 inhibitors, MD simulations were used alongside molecular docking. tandfonline.comnih.gov These simulations were performed to evaluate the stability of the docked poses and to understand the dynamic behavior of the ligand-protein complex over time. The results from these simulations can help to validate the binding modes predicted by docking and provide insights into the flexibility of both the ligand and the protein upon binding. tandfonline.com
Another study investigating peptide and non-peptide inhibitors of MDM2 utilized Gaussian-accelerated Molecular Dynamics (GaMD) simulations to explore the structural stability of the protein when bound to different inhibitors. mdpi.com The root-mean-square deviation (RMSD) of the protein's backbone atoms was calculated to assess structural stability. For non-peptide inhibitors, the RMSD of the MDM2 complex was distributed around 2.75 Å and 3.43 Å. mdpi.com In contrast, the binding of peptide inhibitors resulted in a decrease in the RMSD of MDM2, suggesting that peptide binding confers greater structural stability to the protein. mdpi.com The root-mean-square fluctuation (RMSF) of the Cα atoms was also analyzed to identify flexible domains within the protein upon inhibitor binding. mdpi.com
These studies highlight the importance of MD simulations in providing a more dynamic and realistic picture of ligand-protein interactions, which is crucial for the development of effective therapeutics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for biological function.
A study on a series of novel 2,4-diamino-9H-pyrimido[4,5-b]indol-5-ols synthesized and evaluated for their in vitro cytotoxic activities against four human cancer cell lines utilized QSAR investigations to understand the experimental results. nih.gov The study found a very good linearity between the experimental and predicted IC50 values, indicating the robustness of the developed QSAR model. nih.gov Such models can be instrumental in prioritizing the synthesis of new derivatives with potentially enhanced cytotoxic activity.
In a broader context, QSAR studies are often employed in conjunction with other computational methods. For instance, a QSAR study on a series of oxidovanadium(IV) complexes demonstrated a high predictive power with an R² value of 0.97. mdpi.com This indicates a strong correlation between the selected molecular descriptors and the observed biological activity. The development of a reliable QSAR model involves the careful selection of molecular descriptors that encode the physicochemical properties of the molecules, followed by the application of statistical methods, such as multi-linear regression (MLR), to build the predictive model. mdpi.com
Virtual Screening and De Novo Design of Novel Pyrimido[4,5-B]indoles
Virtual screening and de novo design are powerful computational strategies for the discovery of novel bioactive compounds. Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.
A ligand-based virtual screening workflow was successfully employed for the discovery of indole (B1671886) derivatives as potent inhibitors of the ATPase activity of M. tuberculosis DNA gyrase. acs.org This workflow began with a structural similarity search using a known active compound as a template, which selected an initial set of compounds from a large database. acs.org These compounds were then filtered based on physicochemical properties (Lipinski's rule of five) and the absence of pan-assay interference compounds (PAINS). acs.org This multi-step filtering process significantly enriches the hit rate of subsequent biological assays.
The pyrimido[4,5-b]indole scaffold has also been the subject of de novo design efforts. For example, a novel series of amide-linked pyrimido[4,5-b]indol-8-amine inhibitors of bacterial type II topoisomerases were designed and synthesized. nih.gov Similarly, the design of novel tricyclic RET inhibitors was based on the identification of the 9H-pyrimido[4,5-b]indole core as a promising starting point, followed by systematic modifications to optimize interactions with the target kinase. nih.gov
The following table outlines a typical virtual screening workflow that has been applied to the discovery of pyrimido[4,5-b]indole-based inhibitors.
| Step | Description | Example Application |
| 1. Database Selection | A large database of chemical compounds is chosen for screening. | Specs database (total 492,534 compounds) was used to find M. tuberculosis DNA gyrase ATPase inhibitors. acs.org |
| 2. Ligand-Based or Structure-Based Filtering | Compounds are filtered based on similarity to known active ligands or by docking into the target's binding site. | A structural similarity search (at 60% similarity) was used as the initial filter. acs.org |
| 3. Physicochemical and ADMET Filtering | Compounds are further filtered based on drug-like properties such as Lipinski's rule of five and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. | Application of Lipinski's rule of five and PAINS filtering yielded a smaller set of promising compounds. acs.org |
| 4. Hit Selection and Biological Validation | The most promising candidates are selected for synthesis and experimental validation of their biological activity. | The virtual screening process identified several small molecule compounds that inhibited the DNA supercoiling activity of purified E. coli DNA gyrase. ufl.edu |
Advanced Analytical Techniques in Pyrimido 4,5 B Indole Research
Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized pyrimido[4,5-b]indole derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to verify the identity and structure of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H-NMR spectra of 9H-pyrimido[4,5-b]indoles, characteristic signals can be observed. For instance, the proton of the indole (B1671886) nitrogen (N9-H) typically appears as a singlet at a downfield chemical shift, often above δ 12.0 ppm. mdpi.com Protons on the aromatic indole ring and any substituents can be identified in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). mdpi.commdpi.com
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The spectra for pyrimido[4,5-b]indole derivatives show distinct signals for the carbonyl carbon (C4) and other carbons within the fused heterocyclic ring system, typically in the range of δ 95-165 ppm. mdpi.commdpi.com
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Substituted Pyrimido[4,5-b]indole Derivative
| Technique | Observed Chemical Shifts (δ ppm) | Assignment |
|---|---|---|
| ¹H-NMR (400 MHz, DMSO-d6) | 12.01 (s, 1H) | Indole N-H |
| 8.37 (s, 1H) | Pyrimidine (B1678525) C2-H | |
| 8.26 (d, J = 8.2 Hz, 1H) | Aromatic C-H | |
| 7.52 (d, J = 1.0 Hz, 1H) | Aromatic C-H | |
| ¹³C-NMR (101 MHz, DMSO-d6) | 156.04, 155.96, 155.4 | Pyrimidine Ring Carbons |
| 135.8, 123.7, 121.4, 120.2, 117.2, 114.2 | Indole Ring Carbons | |
| 95.4 | Indole Ring Carbon | |
| 84.5, 80.1 | Substituent Carbons |
Data adapted from the characterization of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is achieved by comparing the experimentally found mass-to-charge ratio (m/z) with the calculated value for a proposed formula. mdpi.com
Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for Pyrimido[4,5-b]indole Derivatives
| Compound Derivative | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 2-(p-Tolyl)-9H-pyrimido[4,5-b]indole | C₁₇H₁₄N₃ | 260.1182 | 260.1181 |
| 2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole | C₁₆H₁₁ClN₃ | 280.0636 | 280.0632 |
| 2-(4-Methoxyphenyl)-9H-pyrimido[4,5-b]indole | C₁₇H₁₄N₃O | 276.1131 | 276.1133 |
Data sourced from a study on the synthesis of 9H-Pyrimido[4,5-b]indoles. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Co-crystal Structures
Table 3: Crystallographic Data for a Representative Pyrimido[4,5-b]indole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.2564 (3) |
| b (Å) | 17.6500 (7) |
| c (Å) | 12.8922 (4) |
| V (ų) | 1788.16 (11) |
Data corresponds to (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. mdpi.com
Furthermore, X-ray crystallography is a powerful tool for studying interactions between pyrimido[4,5-b]indoles and their biological targets, such as protein kinases. nih.gov By obtaining a co-crystal structure of the ligand bound to its target protein, researchers can visualize the precise binding mode. nih.gov This information reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's affinity and selectivity. researchgate.net Such insights are invaluable for structure-based drug design, enabling the rational optimization of inhibitor potency and properties. nih.govnih.gov
Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are fundamental for both the purification of synthesized pyrimido[4,5-b]indoles and the assessment of their purity.
Column Chromatography is widely used for the purification of crude reaction mixtures. In a typical procedure, the crude product is loaded onto a stationary phase, such as silica (B1680970) gel or neutral alumina, and a solvent system (mobile phase) of increasing polarity, often a mixture like petroleum ether and ethyl acetate, is used to elute the components. mdpi.com This process effectively separates the desired product from unreacted starting materials and byproducts. mdpi.com
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the final purity of the synthesized compounds. This technique offers high resolution and sensitivity, allowing for the detection of even minor impurities. A small amount of the sample is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase and a liquid mobile phase. The output, a chromatogram, shows peaks corresponding to each component, and the purity is typically determined by the relative area of the main product peak. mdpi.comsemanticscholar.org
Table 4: Example HPLC Data for Purity Analysis of Pyrimido[4,5-b]indole Intermediates
| Compound | HPLC Method | Retention Time (tR) in minutes |
|---|---|---|
| 7-Chloro-N,2-dimethyl-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine (7l) | A | 4.602 |
| N-(2-Cyanoethyl)-N-methyl-N'-(piperidin-3-yl)-9H-pyrimido[4,5-b]indole-2,4-diamine (7k) | A | 3.814 |
Data from a study on enantiopure 9H-pyrimido[4,5-b]indoles. semanticscholar.org
Future Directions and Research Perspectives
Rational Design of Highly Selective and Potent Pyrimido[4,5-B]indole-Based Agents
Future research will heavily rely on rational, structure-based design to optimize the pyrimido[4,5-b]indole scaffold for improved potency and selectivity. This involves a synergistic use of computational modeling and synthetic chemistry to fine-tune molecular interactions with target proteins.
Structure-Activity Relationship (SAR) Studies: A critical ongoing effort is the systematic exploration of SAR to understand how chemical modifications at different positions of the tricyclic core influence biological activity. For instance, studies on pyrimido[4,5-b]indole-based kinase inhibitors have shown that the type of heterocycle at the R2 position can dictate dual activity against kinases like RET and TRK or confer greater selectivity for one over the other. nih.gov It was found that a tert-butyl pyrazole (B372694) moiety allows for dual inhibition, while a tert-butyl isoxazole (B147169) favors RET inhibition. nih.gov Similarly, for microtubule depolymerizing agents, substitutions at the 2-, 4-, and 5-positions have been systematically varied to identify the key structural features required for potent cytotoxicity. nih.gov It was noted that substitution at the 5-position with a methyl or chloro group is detrimental to activity. nih.gov
Computational and Molecular Modeling: In silico tools are indispensable for accelerating the design process. Molecular docking studies have been used to predict and rationalize the binding modes of pyrimido[4,5-b]indole derivatives within the active sites of their targets, such as the colchicine (B1669291) site of tubulin and the ATP-binding pocket of kinases. nih.govnih.gov For example, modeling suggests that the tricyclic core can occupy the ATP binding pocket of RET kinase, interacting with hinge region residues, while specific moieties can extend into the kinase's back pocket. nih.gov Future work will leverage more sophisticated computational methods, such as molecular dynamics simulations, to understand the conformational changes and binding kinetics that govern inhibitor efficacy.
Improving Drug-like Properties: A major focus of rational design is the enhancement of pharmacokinetic profiles. Early pyrimido[4,5-b]indole derivatives, while potent, have sometimes been limited by issues such as hERG inhibition or poor metabolic stability. nih.gov Future design strategies will incorporate moieties known to improve these properties, such as those found in successful drugs like acorafloxacin, to create new analogs with reduced off-target effects and better in vivo performance. nih.gov
Table 1: Structure-Activity Relationship Highlights for Pyrimido[4,5-b]indole Derivatives
| Target Class | Scaffold Position | Modification | Impact on Activity | Reference |
| Kinase (RET/TRK) | R2 Position | tert-butyl pyrazole | Permits dual RET/TRK inhibition | nih.gov |
| Kinase (RET/TRK) | R2 Position | tert-butyl isoxazole | Provides greater inhibition against RET | nih.gov |
| Microtubule | 5-Position | Methyl (CH3) or Chloro (Cl) | Detrimental to activity | nih.gov |
| Microtubule | N4-aryl group | Conformational restriction | Marginally decreased potency | nih.gov |
| Antibacterial (GyrB/ParE) | C-7 Moiety | Acorafloxacin-like moiety | Reduced hERG liability, improved PK profile | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
The versatility of the pyrimido[4,5-b]indole scaffold opens up numerous avenues for exploring novel biological targets beyond the well-established areas of kinase and microtubule inhibition. This exploration could lead to first-in-class therapies for a range of diseases.
Immuno-oncology and Immune Modulation: The innate immune system presents a promising area for intervention. Related fused pyrimidine (B1678525) scaffolds, specifically pyrimido[5,4-b]indoles, have been identified as agonists of Toll-like receptor 4 (TLR4), a key player in the innate immune response. nih.gov Future research should investigate the potential of the [4,5-b] isomer and its derivatives to modulate TLRs and other pattern-recognition receptors, which could be valuable for developing novel vaccine adjuvants or immunotherapies. nih.govnih.gov
Infectious Diseases: The need for new antibiotics is critical due to widespread resistance. Pyrimido[4,5-b]indole derivatives have demonstrated potent activity against bacterial type II topoisomerases, such as DNA gyrase and ParE. nih.govnih.gov These compounds have shown excellent potency against Gram-positive bacteria and, notably, against drug-resistant clinical isolates of Mycobacterium tuberculosis. nih.govebi.ac.uk Further exploration in this area could yield new treatments for challenging bacterial infections.
Neurodegenerative and Other Diseases: Derivatives of the core scaffold have been investigated for activity against kinases like DYRK1A and CK1, which are implicated in neurodegenerative conditions. nih.gov Furthermore, the scaffold has been utilized in developing agents for hematopoietic stem cell expansion, suggesting potential applications in regenerative medicine and for treating hematological disorders. mssm.edunih.gov The broad biological activity profile warrants screening of pyrimido[4,5-b]indole libraries against a wider range of targets implicated in diseases such as fibrosis, metabolic disorders, and viral infections. mssm.edunih.gov
Table 2: Diverse Biological Targets of the Pyrimido[4,5-b]indole Scaffold
| Therapeutic Area | Biological Target(s) | Specific Examples/Activity | Reference |
| Oncology | Receptor Tyrosine Kinases | Dual RET/TRKA inhibitors for cancers with specific genetic backgrounds. | nih.gov |
| Oncology | Microtubules | Depolymerizing agents effective against multidrug-resistant cells. | nih.gov |
| Infectious Disease | Bacterial Topoisomerases | DNA Gyrase/ParE inhibitors active against MDR Gram-positive bacteria. | nih.govnih.gov |
| Regenerative Medicine | Hematopoietic Stem Cells | Ex-vivo expansion of HSCs for potential therapies. | nih.gov |
| Immunology | Toll-Like Receptors (TLRs) | Potential for TLR4 agonism to modulate innate immune responses. | nih.gov |
| Neurology | Kinases (DYRK1A, CK1) | Inhibition of kinases implicated in neurodegenerative diseases. | nih.gov |
Integration of Omics Data for Systems-Level Understanding
To fully understand the therapeutic potential and mechanism of action of pyrimido[4,5-b]indole derivatives, future research must integrate systems-level 'omics' data. This approach moves beyond a single-target perspective to a holistic view of the compound's effects on cellular networks.
Chemical Proteomics: This technique can be used to comprehensively map the protein targets of a given compound. For the related pyrido[2,3-d]pyrimidine (B1209978) class of kinase inhibitors, chemical proteomics employing immobilized ligands as affinity probes successfully identified over 30 interacting protein kinases, including unexpected serine/threonine kinase targets. elsevierpure.com Applying similar methodologies to pyrimido[4,5-b]indoles will be crucial for identifying both intended and off-target interactions, helping to explain efficacy and potential side effects.
Genomics and Transcriptomics: Integrating genomic and transcriptomic data from cell lines or patient samples can help identify biomarkers that predict sensitivity or resistance to pyrimido[4,5-b]indole-based agents. For example, gene expression profiling of cancer cells treated with a novel compound can reveal the downstream pathways that are modulated, providing clues about its mechanism of action. This data can also help identify specific genetic backgrounds (e.g., RET or TRK gene fusions) where these agents would be most effective. nih.gov
Development of Advanced Delivery Systems and Targeted Therapies for Research Models
Optimizing the delivery of pyrimido[4,5-b]indole-based compounds is a critical step in translating their in vitro potency into in vivo efficacy for preclinical research. Future work should focus on advanced formulation and targeted delivery strategies.
Nanoparticle-Based Delivery: While currently used primarily as catalysts in the synthesis of related heterocyclic structures, magnetic nanoparticles and other nanocarriers could be adapted for drug delivery. sharif.edu Encapsulating pyrimido[4,5-b]indole derivatives in nanoparticles could improve their solubility, protect them from premature degradation, and enable passive or active targeting to specific tissues, such as tumors, in animal models.
Targeted Conjugates: Creating conjugates of pyrimido[4,5-b]indole compounds with molecules that target specific cell types is another promising avenue. For research into hematopoietic recovery, it has been suggested that combining these molecules with "homing molecules" could improve the engraftment of stem cells. nih.gov This concept could be extended to other areas, for instance, by linking a cytotoxic pyrimido[4,5-b]indole to an antibody that recognizes a tumor-specific antigen, thereby creating a targeted agent for cancer research models.
Collaborative Research Initiatives in Pyrimido[4,5-B]indole Chemistry and Biology
The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach to unlock the full potential of the pyrimido[4,5-b]indole scaffold. The journey from chemical synthesis to biological validation and preclinical testing requires a diverse set of skills and expertise.
Future progress will depend on forming strong research consortia involving:
Medicinal and Synthetic Chemists: To design and synthesize novel, diverse libraries of pyrimido[4,5-b]indole derivatives. mdpi.comresearchgate.net
Computational Scientists: To perform in silico screening, molecular modeling, and analysis of large-scale omics data to guide rational drug design. nih.gov
Molecular and Cellular Biologists: To develop and execute assays for target validation, mechanism of action studies, and efficacy testing in relevant cell-based models. nih.gov
Pharmacologists and Toxicologists: To evaluate the in vivo pharmacokinetics, efficacy, and safety of lead compounds in animal models. nih.gov
Such collaborative initiatives, bridging academic institutions and industrial partners, will be essential to accelerate the translation of promising research findings into tangible therapeutic strategies.
Q & A
Q. How are structure-activity relationships (SAR) validated for pyrimido[4,5-b]indole derivatives?
- Methodological Answer : SAR studies combine systematic substituent variation (e.g., alkyl, aryl, heteroaryl) with biological assays (e.g., IC₅₀ determination). For example, replacing phenylsulfanyl with methyl groups in TLR4 inhibitors reduces activity by 50%, confirming the critical role of sulfur-mediated hydrophobic interactions . Parallel molecular dynamics simulations (100 ns trajectories) validate binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
